Methyl 2-chloro-5-[5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoate
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Overview
Description
Methyl 2-chloro-5-(5-{[2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-furyl)benzoate is an organic compound with the molecular formula C₁₇H₁₁ClN₂O₆ It is a complex molecule featuring a benzoate ester, a chlorinated aromatic ring, and a pyrimidinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-5-[5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoate typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrimidinylidene Intermediate: This step involves the condensation of urea with an aldehyde to form the pyrimidinylidene ring.
Furan Ring Formation: The furan ring is synthesized through a cyclization reaction involving a suitable precursor.
Coupling Reaction: The pyrimidinylidene and furan intermediates are coupled using a palladium-catalyzed cross-coupling reaction.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyrimidinylidene moiety, converting it to a dihydropyrimidine derivative.
Substitution: The chlorine atom on the aromatic ring can be substituted with various nucleophiles, leading to a wide range of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include oxidized furan derivatives, reduced pyrimidine derivatives, and various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-5-[5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoate involves its interaction with specific molecular targets. The pyrimidinylidene moiety can interact with nucleic acids or proteins, potentially inhibiting their function. The furan ring and chlorinated aromatic ring can also participate in various binding interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloro-5-(5-{[2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-thienyl)benzoate: Similar structure but with a thiophene ring instead of a furan ring.
Methyl 2-chloro-5-(5-{[2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-pyridyl)benzoate: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
Methyl 2-chloro-5-(5-{[2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-furyl)benzoate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions in biological systems and novel applications in material science.
Properties
Molecular Formula |
C17H11ClN2O6 |
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Molecular Weight |
374.7g/mol |
IUPAC Name |
methyl 2-chloro-5-[5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C17H11ClN2O6/c1-25-16(23)10-6-8(2-4-12(10)18)13-5-3-9(26-13)7-11-14(21)19-17(24)20-15(11)22/h2-7H,1H3,(H2,19,20,21,22,24) |
InChI Key |
INMSOZFEBDMBEA-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)C=C3C(=O)NC(=O)NC3=O)Cl |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)C=C3C(=O)NC(=O)NC3=O)Cl |
Origin of Product |
United States |
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